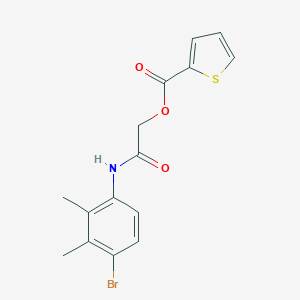![molecular formula C17H19NO3 B270986 N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMF-7, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and material science. DMF-7 is a cyclic amide that belongs to the class of fused bicyclic compounds, which possess diverse biological and chemical properties.
Mechanism of Action
The mechanism of action of DMF-7 is not fully understood, but it is believed to act by inhibiting various cellular processes such as DNA synthesis, cell division, and protein synthesis. DMF-7 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Biochemical and Physiological Effects:
DMF-7 has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been reported to have a good pharmacokinetic profile, with high bioavailability and a long half-life. DMF-7 has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMF-7 is its ease of synthesis and low toxicity profile, which makes it an attractive compound for use in laboratory experiments. However, one of the limitations of DMF-7 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the research and development of DMF-7. One potential area of research is the synthesis of analogs of DMF-7 with improved biological activity and solubility. Another area of research is the investigation of the mechanism of action of DMF-7 and its potential applications in the treatment of neurological disorders. Additionally, the use of DMF-7 as a building block for the synthesis of novel materials with unique properties is another potential avenue of research.
Synthesis Methods
The synthesis of DMF-7 involves the reaction of 2,5-dimethylphenyl isocyanate with 3,4-dihydro-2H-pyran in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a cascade of cyclization and rearrangement steps to yield DMF-7 as a white crystalline solid. The synthesis of DMF-7 is relatively straightforward and can be carried out on a large scale with high yields.
Scientific Research Applications
DMF-7 has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit promising biological activities such as antibacterial, antifungal, and antitumor properties. DMF-7 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, it has been reported to possess potent antifungal activity against Candida albicans and Aspergillus niger.
properties
Product Name |
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-4-9(2)12(5-8)18-16(19)14-10-6-11-13(7-10)21-17(20)15(11)14/h3-5,10-11,13-15H,6-7H2,1-2H3,(H,18,19) |
InChI Key |
SCDLMWDDOYVWEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)